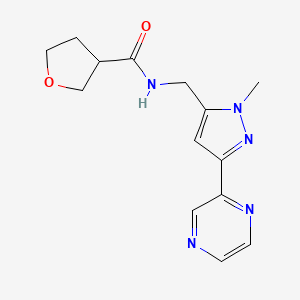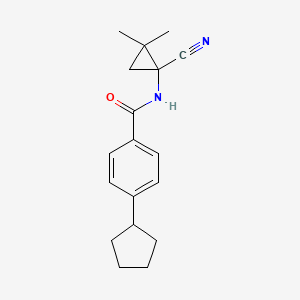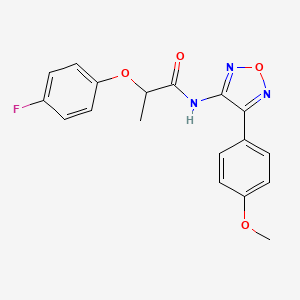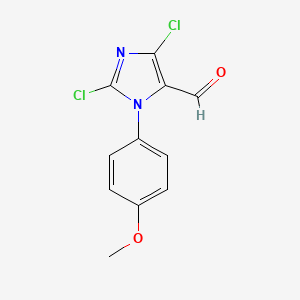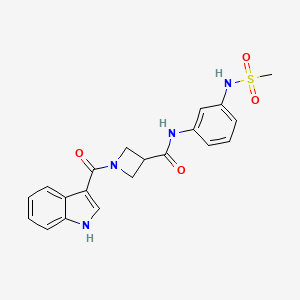
1-(1H-indole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide, commonly known as MI-773, is a small molecule inhibitor that has garnered significant attention in the field of cancer research. MI-773 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, which plays a crucial role in regulating the activity of the tumor suppressor protein p53. Inhibition of the MDM2-p53 interaction by MI-773 leads to the stabilization and activation of p53, which in turn triggers a cascade of cellular events that ultimately result in apoptosis or cell cycle arrest.
Mecanismo De Acción
MI-773 binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from ubiquitinating and degrading p53, leading to the stabilization and activation of p53. Activated p53 then triggers a cascade of cellular events that ultimately result in apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
MI-773 has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. MI-773 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, MI-773 has been shown to inhibit tumor growth in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MI-773 is its high selectivity and potency for the MDM2-p53 interaction. This selectivity and potency make it an attractive candidate for cancer therapy. However, one of the limitations of MI-773 is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of MI-773 as a cancer therapy. One direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the development of combination therapies that include MI-773 and other cancer therapies, such as chemotherapy and radiation therapy. Finally, the identification of biomarkers that predict response to MI-773 treatment could help to identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of MI-773 involves the reaction of 1H-indole-3-carboxaldehyde with N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide in the presence of a catalyst and a suitable solvent. The resulting product is then purified through a series of chromatographic techniques to obtain pure MI-773.
Aplicaciones Científicas De Investigación
MI-773 has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in a variety of cancer cell lines. MI-773 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-29(27,28)23-15-6-4-5-14(9-15)22-19(25)13-11-24(12-13)20(26)17-10-21-18-8-3-2-7-16(17)18/h2-10,13,21,23H,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTPBBGGZFQCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2998740.png)
![N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2998744.png)
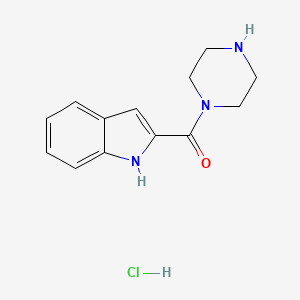
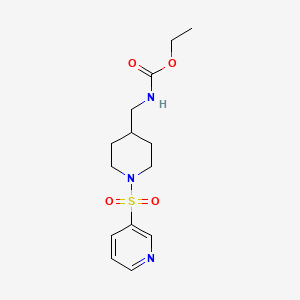
![2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile](/img/structure/B2998747.png)
![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2998751.png)
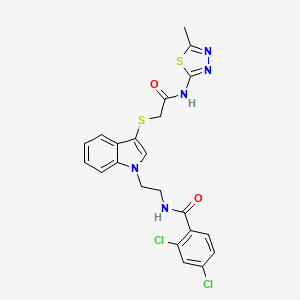
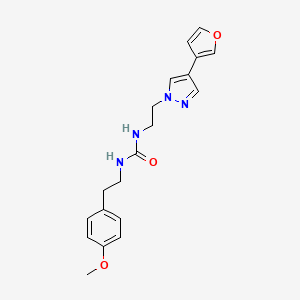
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)
